molecular formula C18H21BClNO2 B3058199 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline CAS No. 883727-42-2

2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline

Cat. No.: B3058199
CAS No.: 883727-42-2
M. Wt: 329.6 g/mol
InChI Key: XHQBZGCBUTWAGK-UHFFFAOYSA-N
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Description

2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline typically involves the reaction of 2-chloroaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method .

Scientific Research Applications

2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline involves its ability to participate in various chemical reactions due to the presence of the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and application, but generally include the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline is unique due to its combination of a boronic acid moiety with a chloroaniline structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and other applications .

Properties

IUPAC Name

2-chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BClNO2/c1-17(2)18(3,4)23-19(22-17)13-10-11-16(15(20)12-13)21-14-8-6-5-7-9-14/h5-12,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQBZGCBUTWAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468027
Record name 2-CHLORO-N-PHENYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883727-42-2
Record name 2-CHLORO-N-PHENYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline
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